molecular formula C4H5ClF2O2 B8303702 4-chloro-4,4-difluorobutanoic acid

4-chloro-4,4-difluorobutanoic acid

Cat. No.: B8303702
M. Wt: 158.53 g/mol
InChI Key: IPOKNZMIBAYSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-4,4-difluorobutanoic acid is a high-purity fluorinated organic compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. The presence of both chlorine and two fluorine atoms on the terminal carbon of the butanoic acid chain creates a unique electronic and steric profile, making it a valuable intermediate for constructing more complex molecules. This compound is particularly useful as a precursor for the synthesis of various fluorinated analogs, a common strategy in drug discovery to modulate the bioavailability, metabolic stability, and binding affinity of lead compounds. The carboxylic acid group allows for straightforward coupling reactions to form amides or esters, while the chlorodifluoromethyl unit can be further functionalized, for instance, through nucleophilic substitution to introduce amines, thiols, or other functional groups. Research indicates that closely related structures, such as (2R,3R)-2-Amino-3-hydroxy-3-phenyl-4-chloro-4,4-difluorobutanoic acid, are investigated for their potential biological activity, highlighting the relevance of this scaffold in pharmaceutical development . As a specialist reagent, this compound is offered with guaranteed purity and quality for research applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5ClF2O2

Molecular Weight

158.53 g/mol

IUPAC Name

4-chloro-4,4-difluorobutanoic acid

InChI

InChI=1S/C4H5ClF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)

InChI Key

IPOKNZMIBAYSRN-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)Cl)C(=O)O

Origin of Product

United States

Research Landscape and Significance of 4 Chloro 4,4 Difluorobutanoic Acid

Contextualizing Halogenated Carboxylic Acids in Advanced Organic Chemistry

Halogenated carboxylic acids are a class of organic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a carboxyl group (-COOH). wikipedia.org The incorporation of halogens into a carboxylic acid framework significantly alters the molecule's physicochemical properties, including its acidity, reactivity, and biological activity. ufl.edu

The high electronegativity of halogen atoms exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion formed upon deprotonation. This effect generally increases the acidity of the carboxylic acid compared to its non-halogenated counterpart. The position and number of halogen atoms influence the extent of this effect.

Halogenated carboxylic acids serve as versatile building blocks in organic synthesis. The carbon-halogen bond can participate in a variety of chemical transformations, including nucleophilic substitution and elimination reactions. nih.gov Furthermore, they are precursors for the synthesis of a wide range of other functional groups. For instance, α-halo acids can be converted to α-hydroxy acids or α-amino acids, which are fundamental components of many biologically active molecules. The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. jove.comchemistrysteps.com

The presence of halogens is also a key feature in many pharmaceuticals and agrochemicals. ncert.nic.innih.govresearchgate.net Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netacs.org For example, the chlorine-containing antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the synthetic halogen compound chloroquine (B1663885) is a well-known antimalarial drug. ncert.nic.in

Strategic Importance of Vicinal and Geminal Halogenation in Molecular Design

The spatial arrangement of halogen atoms on a carbon skeleton gives rise to different isomers with distinct chemical properties. Two important arrangements are vicinal and geminal dihalides. Vicinal dihalides have halogen atoms on adjacent carbon atoms, while geminal dihalides have both halogens attached to the same carbon atom. ncert.nic.inbritannica.com

Vicinal dihalides are typically synthesized by the addition of a halogen to an alkene. They are important intermediates in organic synthesis, often used in elimination reactions to form alkenes or alkynes.

Geminal dihalides , also known as alkylidene halides, are commonly prepared from ketones or aldehydes by reaction with a halogenating agent, or through the hydrohalogenation of a terminal alkyne. quora.comquora.com They are valuable precursors for the synthesis of carbonyl compounds. For instance, hydrolysis of a geminal dihalide can yield an aldehyde or a ketone. quora.com Geminal diols, which are often unstable intermediates in these hydrolysis reactions, have been recognized as key reactive species in atmospheric chemistry. nih.gov

The strategic placement of geminal halogens is of particular significance in medicinal chemistry and materials science. The introduction of a geminal difluoro group (-CF2-) can profoundly impact a molecule's conformational preferences, metabolic stability, and interactions with biological targets. ufl.edu The high electronegativity and small size of fluorine atoms can lead to unique electronic and steric effects. ufl.edu The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the C-F bond can participate in non-covalent interactions, such as halogen bonding, which can enhance binding affinity to protein targets. nih.govresearchgate.netnih.gov

The compound at the center of this discussion, 4-chloro-4,4-difluorobutanoic acid, possesses a geminal dichlorodifluoromethyl group at the 4-position. This structural feature makes it a subject of interest for investigating the combined effects of chlorine and fluorine on the properties of a carboxylic acid. Research into such compounds contributes to a deeper understanding of structure-activity relationships and provides a foundation for the rational design of new molecules with desired functionalities. A thesis from the University of Florida describes an attempted synthesis of this compound as part of an investigation into ring-opening mechanisms. ufl.edu Additionally, a Chinese patent indicates its potential use in the synthesis of derivatives with insecticidal properties. google.com

Advanced Synthetic Methodologies for 4 Chloro 4,4 Difluorobutanoic Acid

Direct Synthetic Routes and Challenges

The direct synthesis of 4-chloro-4,4-difluorobutanoic acid involves the strategic introduction of three halogen atoms onto a four-carbon chain. This process is complicated by the need for regioselectivity and the different reactivity of the halogenating agents.

Exploration of Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds to an aromatic ring, typically involving the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. sigmaaldrich.combyjus.commasterorganicchemistry.com While not directly applicable to the synthesis of an aliphatic chain, related strategies can be envisioned. For instance, a precursor to the butanoic acid chain could be attached to an aromatic ring, which is later cleaved.

A more relevant application of this reaction is the synthesis of precursors. For example, the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride yields 4-chloro-4'-fluorobutyrophenone. chemicalbook.com This reaction highlights the feasibility of creating bonds with chlorinated and fluorinated compounds using this method. The general mechanism involves the formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. sigmaaldrich.combyjus.com

However, the direct application to form this compound is challenging. The starting materials would be complex, and the conditions required for the Friedel-Crafts reaction might not be compatible with the existing halogen atoms, potentially leading to side reactions or rearrangements. sigmaaldrich.com Furthermore, the classic Friedel-Crafts acylation requires stoichiometric amounts of a Lewis acid catalyst, which can complicate the purification process. organic-chemistry.org Modern variations aim to use more environmentally friendly and efficient catalytic systems. organic-chemistry.orgmagtech.com.cn

Reaction Reactants Catalyst Product Reference
Friedel-Crafts AcylationAromatic compound, Acyl halide/anhydrideLewis Acid (e.g., AlCl₃)Aryl ketone sigmaaldrich.combyjus.com
Example SynthesisFluorobenzene, 4-Chlorobutyryl chlorideAluminum (III) chloride4-Chloro-4'-fluorobutyrophenone chemicalbook.com

Halogenation and Functional Group Interconversion Strategies

A more direct approach to this compound involves the selective halogenation of a butanoic acid derivative and subsequent functional group interconversions. The Hell-Volhard-Zelinsky (HVZ) reaction, for instance, allows for the α-halogenation of carboxylic acids. jove.comlibretexts.orgchemistrysteps.com This reaction proceeds via the formation of an acyl halide, which more readily enolizes and reacts with a halogen. jove.comchemistrysteps.com

The synthesis could potentially start from a precursor like γ-butyrolactone, which can be converted to 4-chlorobutyric acid. chemicalbook.com Introducing the two fluorine atoms at the 4-position would be a subsequent, challenging step. Alternatively, a difluorinated starting material could be subjected to chlorination.

Functional group interconversion is a key strategy in organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.comscribd.com For example, an alcohol can be converted into a halide, or a nitrile can be reduced to an amine. In the context of synthesizing this compound, a hydroxyl group at the 4-position of a difluorinated butanoic acid could be substituted with chlorine.

Decarboxylative halogenation offers another route, where a carboxylic acid is converted to an organic halide with one fewer carbon atom. acs.orgnih.gov This could be applied to a precursor molecule to generate the desired halogenated chain.

Reaction Type Description Key Reagents Reference
Hell-Volhard-Zelinskyα-halogenation of carboxylic acidsHalogen, Phosphorus (or PBr₃) jove.comlibretexts.org
Halogenation of LactonesHalogenation of γ-butyrolactoneHalogen, Heat, Catalyst (e.g., PCl₃) google.com
Functional Group InterconversionConversion of one functional group to anotherVarious, e.g., oxidizing/reducing agents solubilityofthings.comimperial.ac.uk
Decarboxylative HalogenationConversion of carboxylic acids to organic halidesVaries depending on method acs.orgnih.gov

Regioselective and Stereoselective Synthesis of Halogenated Butanoic Acid Frameworks

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms is crucial in modern synthetic chemistry, particularly for biologically active molecules.

Asymmetric Synthesis of Fluorinated Amino Acid Derivatives

The synthesis of fluorinated amino acids is an area of intense research due to their importance in peptide and protein engineering. nih.govbeilstein-journals.orgnih.gov While not directly producing this compound, the methodologies developed for these compounds are highly relevant for creating chiral centers in fluorinated aliphatic chains.

A powerful strategy for the asymmetric synthesis of fluorinated amino acids involves the use of chiral Ni(II) complexes. nih.govbeilstein-journals.orgacs.org These complexes act as chiral auxiliaries, directing the stereochemical outcome of alkylation reactions to produce enantiomerically pure fluorinated amino acids on a gram scale. acs.orgchemrxiv.org This approach demonstrates that it is possible to achieve high levels of stereocontrol in the synthesis of complex fluorinated molecules.

Control of Stereochemistry in Halogenated Aliphatic Chains

Achieving stereochemical control during the halogenation of an aliphatic chain is a significant synthetic challenge. youtube.com The development of catalytic, enantioselective halogenation reactions is a key goal. Researchers have successfully used chiral catalysts to produce organohalides with high enantiomeric purity from carboxylic acids. phys.orgeurekalert.org This is often achieved by using a chiral amine catalyst that directs the approach of the halogenating agent.

Stereospecific reactions, such as SN2 displacements, are also employed to control stereochemistry. nih.gov For instance, the opening of a chiral epoxide with a halide ion can proceed with high stereoselectivity. Additionally, the stereochemistry already present in a substrate can influence the outcome of a reaction at a different part of the molecule, a concept known as substrate control. youtube.comrsc.org In cases where a temporary chiral group is introduced to direct a reaction and is later removed, it is referred to as auxiliary control. youtube.com These principles are fundamental to the stereocontrolled synthesis of complex halogenated natural products and can be applied to the synthesis of chiral derivatives of this compound. nih.govcolumbia.edu

Strategy Description Example Application Reference
Chiral Ni(II) ComplexesUse of a chiral nickel complex to direct alkylation.Asymmetric synthesis of fluorinated amino acids. nih.govacs.org
Chiral CatalysisA chiral catalyst directs the stereochemical outcome of a halogenation reaction.Production of enantiomerically pure organohalides from carboxylic acids. phys.orgeurekalert.org
Substrate ControlExisting stereochemistry in a molecule influences the stereochemical outcome of a subsequent reaction.Synthesis of Frontalin. youtube.com
Auxiliary ControlA temporary chiral group is used to direct a reaction's stereochemistry.Use of a chiral auxiliary to control the addition of a Grignard reagent. youtube.com

Mechanistic Insights into Reactivity and Transformations of 4 Chloro 4,4 Difluorobutanoic Acid

Electronic Effects of Chlorine and Geminal Fluorine Substituents on Carboxylic Acid Reactivity

The reactivity of the carboxylic acid group in 4-chloro-4,4-difluorobutanoic acid is significantly influenced by the powerful electron-withdrawing nature of the halogen substituents. Fluorine is the most electronegative element, and chlorine is also highly electronegative. The presence of three such atoms on the C-4 carbon results in a strong negative inductive effect (-I effect) that propagates along the carbon chain.

This inductive withdrawal of electron density has two primary consequences for the carboxylic acid functionality:

Increased Acidity: The electron-withdrawing halogens pull electron density away from the carboxylic acid group, which in turn weakens the O-H bond. This facilitates the release of the proton (H⁺), making this compound a stronger acid than its non-halogenated counterpart, butanoic acid.

Stabilization of the Conjugate Base: Upon deprotonation, the resulting carboxylate anion (4-chloro-4,4-difluorobutanoate) is significantly stabilized. The negative charge on the carboxylate is dispersed not only between the two oxygen atoms through resonance but is also further delocalized and stabilized by the strong inductive pull of the distant C-Cl and C-F bonds. This enhanced stability of the conjugate base shifts the acid-dissociation equilibrium further towards the products, contributing to its increased acidity.

The cumulative effect of one chlorine and two fluorine atoms is substantial, leading to a pKa value that is considerably lower than that of simple carboxylic acids.

Compound Relevant Substituent(s) Electronic Effect Impact on Acidity
Butanoic AcidAlkyl chainElectron-donating (+I)Weaker Acid
4-Chlorobutanoic Acid-ClElectron-withdrawing (-I)Stronger than Butanoic Acid
This compound-CClF₂Strong electron-withdrawing (-I)Significantly Stronger Acid

Nucleophilic and Electrophilic Reactions at Halogenated Carbon Centers

The C-4 carbon atom, bonded to two fluorine atoms and one chlorine atom, is a key reactive site. This carbon is highly electron-deficient (electrophilic) due to the high electronegativity of the attached halogens, making it a target for nucleophiles.

Nucleophilic Reactions: Nucleophilic attack at the C-4 position can proceed through different pathways. While a classic Sₙ2 reaction is sterically hindered, and an Sₙ1 reaction is disfavored due to the known destabilizing effect of α-fluorine atoms on carbocations, substitution of the chloride ion is possible. Chloride is a better leaving group than fluoride (B91410).

A more significant reaction pathway for related structures involves the generation of a carbene intermediate. For instance, sodium chlorodifluoroacetate is known to undergo decarboxylation upon heating to generate difluorocarbene (:CF₂), a highly reactive electrophilic species that can be trapped by various nucleophiles. acs.org A similar mechanism could be envisioned for derivatives of this compound under basic or thermal conditions, potentially leading to cyclopropanation or insertion reactions.

Electrophilic Reactions: The halogenated carbon center is itself electrophilic and is therefore not susceptible to attack by electrophiles. Reactions classified as "electrophilic" in this context typically involve the entire halogenated group participating in a reaction initiated by an electrophile elsewhere in the molecule, or the molecule acting as an electrophile. For this compound, the primary electrophilic center besides the carboxyl carbon is the C-4 carbon.

Formation of Key Chemical Intermediates and Functional Derivatives

The carboxylic acid group is a versatile handle for synthesizing a range of derivatives, including esters and amides.

Due to the enhanced acidity and activated nature of the carboxyl group, standard derivatization methods are effective, although the specific conditions may be tailored to accommodate the fluorinated substituent.

Esterification: The conversion of this compound to its esters can be accomplished through several methods:

Fischer Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is an equilibrium process, and driving the reaction to completion often requires removal of water or the use of excess alcohol.

Use of Activating Agents: For more efficient or milder esterification, the carboxylic acid can be activated. Reagents like XtalFluor-E have been shown to mediate the direct esterification of carboxylic acids with alcohols, including fluorinated ones. lookchem.com This method often proceeds through an activated intermediate rather than a simple acyl fluoride. lookchem.com

Amidation: The formation of amides from this compound requires reaction with a primary or secondary amine.

Via Acyl Halides: The most common strategy involves converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride. Acyl fluorides, in particular, show good stability and high reactivity with nucleophiles. acs.org Reagents such as cyanuric fluoride or Deoxo-Fluor can be used for this transformation, followed by the addition of the desired amine. organic-chemistry.org

Direct Coupling: Modern coupling reagents facilitate direct amide bond formation by activating the carboxylic acid in situ. A wide array of such reagents exists, enabling the reaction to proceed under mild conditions with high yields and broad functional group tolerance. organic-chemistry.org

Reaction Reagent(s) Product Type Example Product
EsterificationMethanol, H⁺Methyl EsterMethyl 4-chloro-4,4-difluorobutanoate
EsterificationEthanol, H⁺Ethyl EsterEthyl 4-chloro-4,4-difluorobutanoate
AmidationAmmonia (NH₃), Coupling AgentPrimary Amide4-Chloro-4,4-difluorobutanamide
AmidationDiethylamine, Coupling AgentTertiary Amide4-Chloro-N,N-diethyl-4,4-difluorobutanamide

The reaction of this compound with organometallic reagents is complicated by the presence of the acidic carboxylic proton.

Direct Reaction: Strongly basic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), will first react as a base rather than as a nucleophile. libretexts.org They will deprotonate the carboxylic acid to form a carboxylate salt and a hydrocarbon. organicchemistrytutor.com

Grignard Reagents: The reaction typically stops after this acid-base step, as the resulting carboxylate is not electrophilic enough to be attacked by another equivalent of the Grignard reagent. organicchemistrytutor.com

Organolithium Reagents: These are more reactive than Grignards. After the initial deprotonation, a second equivalent of the organolithium reagent can add to the carbonyl carbon of the lithium carboxylate. youtube.com This forms an unstable geminal dianion, which upon acidic workup, collapses to a ketone. organicchemistrytutor.comyoutube.com

Reactions with Derivatives: To achieve predictable C-C bond formation, the carboxylic acid is typically first converted into an ester or an acyl chloride, which lacks the acidic proton.

Reaction with Esters/Acyl Chlorides: An excess of a Grignard or organolithium reagent will react with an ester or acyl chloride derivative in a two-step process: nucleophilic acyl substitution to form a ketone intermediate, followed by a second nucleophilic addition to the ketone to yield a tertiary alcohol after workup. libretexts.org

Reaction with Gilman Reagents: To stop the reaction at the ketone stage, a less reactive organometallic reagent is used. Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are ideal for this purpose. They will react with an acyl chloride derivative to afford the ketone but are generally unreactive towards the ketone product, preventing the second addition. libretexts.org

Starting Material Organometallic Reagent Intermediate Final Product (after workup)
Carboxylic Acid1 eq. Grignard ReagentCarboxylate SaltCarboxylic Acid (regenerated)
Carboxylic Acid2 eq. Organolithium Reagentgem-DianionKetone
Ester or Acyl ChlorideExcess Grignard ReagentKetoneTertiary Alcohol
Acyl Chloride1 eq. Gilman Reagent (R₂CuLi)N/AKetone

Strategic Applications in Synthetic Chemistry and Bioactive Molecule Development

Role as a Versatile Building Block for Fluorinated Organic Synthesis

4-Chloro-4,4-difluorobutanoic acid is a valuable precursor in the synthesis of more complex fluorinated molecules. The presence of the chlorine atom provides a reactive site for nucleophilic substitution, while the carboxylic acid group allows for amide bond formation and other standard transformations. The gem-difluoro group (CF2) is a key feature, acting as a stable isopolar mimic of an ether oxygen or a carbonyl group, which can influence the conformation and electronic properties of the target molecule. researchgate.net This combination of functional groups makes the compound a versatile tool for chemists to introduce the 4,4-difluorobutanoic acid moiety into a variety of molecular scaffolds.

Design and Synthesis of Fluorinated Analogs of Therapeutically Relevant Compounds

The introduction of fluorine is a widely used strategy in medicinal chemistry to optimize the properties of drug candidates. The 4,4-difluorobutanoic acid structure has been successfully incorporated into analogs of known therapeutic agents to enhance their activity or stability.

Chlorambucil is an alkylating agent used in chemotherapy. Researchers have synthesized fluorinated analogs to potentially improve its therapeutic profile. A key study in this area involved the synthesis of 4,4-difluorochlorambucil and its meta-isomer. The synthetic pathway for the meta-isomer began with methyl 4-(3′-nitrophenyl)-4-oxobutanoate, which was fluorinated using sulfur tetrafluoride. Subsequent hydrogenation of the nitro group yielded a stable amine, which was then converted into the final bis(2''-chloroethyl)amino compound, 4-[3′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid. researchgate.net A similar synthetic route for the para-substituted analog, 4,4-difluorochlorambucil, was explored but proved challenging due to the hydrolytic instability of a key intermediate, methyl 4,4-difluoro-4-(4′-aminophenyl)butanoate. researchgate.net

Table 1: Synthesized Fluorinated Chlorambucil Analogs

Compound Name Parent Compound Key Synthetic Precursor Status/Challenge Citation
4,4-Difluoro-meta-chlorambucil Chlorambucil Methyl 4-(3′-nitrophenyl)-4-oxobutanoate Successfully synthesized researchgate.net

The gem-difluoromethylene group is a valuable mimic for phosphate (B84403) esters, which are often unstable in biological systems. This has led to the development of modified amino acids for use in peptidomimetics, which are molecules that imitate the structure and function of peptides.

A notable example is L-2-amino-4-phosphono-4,4-difluorobutanoic acid (F₂Pab), a non-hydrolyzable analog of phosphoserine. researchgate.netresearchgate.net Phosphorylation of serine residues is a critical process in cell signaling, and stable mimics are essential tools for studying these pathways. nih.gov F₂Pab has been synthesized and incorporated into peptides to study protein-protein interactions and to generate antibodies specific to phosphorylated sites, which is valuable in cancer research. researchgate.netresearchgate.netgoogle.com

Another modified amino acid derived from this scaffold is (S)-2-amino-4,4-difluorobutanoic acid, also known as difluoroethylglycine. fu-berlin.defu-berlin.de The incorporation of fluorinated amino acids like this can significantly alter the properties of peptides, influencing their structure, stability against enzymatic degradation, and protein-protein interactions. fu-berlin.deacs.org

Table 2: Modified Amino Acids with 4,4-Difluorobutanoic Acid Moiety

Compound Name Description Application Citations
L-2-amino-4-phosphono-4,4-difluorobutanoic acid (F₂Pab) Non-hydrolyzable phosphoserine mimetic Studying protein phosphorylation; generating phospho-specific antibodies researchgate.netresearchgate.netgoogle.com

Potential in Agrochemical and Specialized Material Science Research

The unique properties conferred by fluorine atoms are also highly beneficial in agrochemical and material science research. fu-berlin.de In agrochemicals, fluorine substitution can lead to increased efficacy and metabolic stability of herbicides and pesticides. researchgate.net For instance, phenoxybutyric acid derivatives like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are known herbicides. researchgate.net The structural similarity suggests that this compound could serve as a valuable building block for developing new agrochemicals with potentially enhanced properties due to the difluoro group.

In material science, fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. The incorporation of building blocks like this compound into polymer chains could be a strategy to create specialized materials with tailored characteristics for a range of applications. fu-berlin.de

Exploration of Biological Interactions and Enzyme Modulation

Influence of Halogenation on Ligand-Target Interactions

The substitution of hydrogen with halogens can dramatically alter a ligand's properties, including its size, lipophilicity, and electronic distribution. These changes, in turn, affect how the ligand binds to its biological target. Fluorine, being highly electronegative, can form strong polarization bonds and alter the acidity of nearby protons. Chlorine, while also electronegative, is larger and more polarizable, introducing the possibility of halogen bonding—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein.

In the context of 4-chloro-4,4-difluorobutanoic acid, the difluoro group can significantly lower the pKa of the carboxylic acid compared to its non-halogenated counterpart, potentially leading to stronger ionic interactions with positively charged residues in a binding pocket. The chlorine atom adds another layer of complexity, potentially engaging in hydrophobic interactions or the aforementioned halogen bonds.

A comparative analysis of the physicochemical properties of butanoic acid and its halogenated derivatives highlights the impact of halogenation:

Table 1: Physicochemical Properties of Butanoic Acid and Halogenated Analogs

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP
Butanoic acid C₄H₈O₂ 88.11 0.79
4-Chlorobutanoic acid C₄H₇ClO₂ 122.55 1.25
4,4-Difluorobutanoic acid C₄H₆F₂O₂ 124.09 0.35

Note: Predicted LogP values are estimations and can vary based on the algorithm used.

Mechanism of Action Studies of Halogenated Butanoic Acid Derivatives (e.g., GABA-T inhibition by related analogs)

While direct studies on this compound are limited, significant insights can be drawn from structurally similar compounds, particularly in the context of γ-aminobutyric acid (GABA) metabolism. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its concentration is regulated by the enzyme GABA aminotransferase (GABA-T). Inhibition of GABA-T leads to increased GABA levels, a therapeutic strategy for epilepsy and other neurological disorders.

Research has shown that halogenated butanoic acid analogs can be potent inhibitors of GABA-T. tandfonline.com Specifically, compounds such as 3-amino-4,4-difluorobutanoic acid and 3-amino-4-chloro-4-fluorobutanoic acid have been identified as powerful inhibitors of this enzyme. tandfonline.com These molecules act as mechanism-based inactivators, where the enzyme's catalytic machinery processes the inhibitor, leading to the formation of a reactive species that covalently modifies and deactivates the enzyme.

The proposed mechanism for these β-alanine analogs involves the enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. The halogenated butanoic acid derivative likely acts as a substrate, and upon enzymatic transformation, the halogens facilitate the formation of a highly reactive intermediate that irreversibly binds to the enzyme's active site. The rate of this inhibition is dependent on the nature and position of the halogen atoms. tandfonline.com

Table 2: Related Halogenated Butanoic Acid Derivatives and their Activity

Compound Structure Activity
3-amino-4,4-difluorobutanoic acid NH₂(CH₂)CHF₂COOH Potent in vitro and in vivo inhibitor of GABA-T. tandfonline.com

Given the structural similarities, it is plausible that this compound could also modulate the activity of certain enzymes, although its lack of an amino group would likely result in a different target profile compared to the GABA-T inhibitors mentioned above.

Considerations for Rational Drug Design Employing Halogenated Motifs

The use of halogenated motifs is a deliberate strategy in rational drug design to enhance the potency, selectivity, and pharmacokinetic properties of a drug candidate. The introduction of chlorine and fluorine, as seen in this compound, can serve several purposes:

Modulation of Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. However, the effect is nuanced, with fluorine having a smaller impact than chlorine.

Metabolic Blocking: The introduction of halogens at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life. The C-F bond is particularly strong and resistant to cleavage.

Conformational Control: The steric bulk of halogen atoms can restrict the rotation of single bonds, locking the molecule into a specific conformation that is more favorable for binding to its target.

Halogen Bonding: As mentioned, chlorine, bromine, and iodine can act as halogen bond donors, forming specific, directional interactions with electron-donating atoms on a protein. This can significantly contribute to binding affinity and selectivity.

The design of enzyme inhibitors often leverages these principles. For instance, the incorporation of a difluoromethyl group can mimic a hydroxyl group or act as a bioisostere for other functional groups, while also potentially participating in hydrogen bonding. The additional presence of a chlorine atom provides another point of interaction or a site for metabolic resistance.

The strategic placement of chloro-difluoro motifs in small molecules is an area of active research, with the potential to create highly potent and selective modulators of enzyme activity.

Advanced Characterization and Computational Studies

Spectroscopic Elucidation of Molecular Structure

While publicly available, experimentally derived spectra for 4-chloro-4,4-difluorobutanoic acid are not readily found, its molecular structure can be confidently predicted and analyzed through the interpretation of expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These predictions are based on the known behaviors of similar chemical structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons at the C2 and C3 positions. The protons at C2, adjacent to the carboxylic acid group, would appear as a triplet. The protons at C3, influenced by both the adjacent methylene group and the difluorinated carbon, would likely present as a more complex multiplet, specifically a triplet of triplets, due to coupling with both the C2 protons and the fluorine atoms at C4.

¹³C NMR: The carbon NMR spectrum will display four unique signals corresponding to each carbon atom in the butanoic acid chain. The carbonyl carbon (C1) of the carboxylic acid will be the most downfield signal. The chemical shifts of the methylene carbons (C2 and C3) will be influenced by their proximity to the electron-withdrawing carboxylic acid and the halogenated C4 carbon. The C4 carbon, directly bonded to two fluorine atoms and a chlorine atom, will exhibit a unique chemical shift and will show splitting due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms at the C4 position. This signal's chemical shift will be characteristic of geminal difluoroalkyl groups.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (C2-H₂)~2.7Triplet (t)J(H,H) ≈ 7
¹H (C3-H₂)~2.4Triplet of triplets (tt)J(H,H) ≈ 7, J(H,F) ≈ 15
¹³C (C1)~175Singlet-
¹³C (C2)~30Singlet-
¹³C (C3)~35Triplet (t)J(C,F) ≈ 20
¹³C (C4)~120Triplet (t)J(C,F) ≈ 250
¹⁹F~ -90Triplet (t)J(F,H) ≈ 15

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). However, this peak may be weak due to the lability of the carboxylic acid and the halogenated group. Key fragmentation pathways would likely involve the loss of the chlorine atom, the carboxylic acid group, and rearrangements involving the fluorine atoms.

Expected Key Fragment Ions in the Mass Spectrum

m/zIdentity
[M]⁺Molecular Ion
[M-Cl]⁺Loss of Chlorine
[M-COOH]⁺Loss of Carboxylic Acid Group
[CF₂Cl]⁺Fragment from C4

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid group. A very broad O-H stretching band will be observed in the region of 3300-2500 cm⁻¹. A sharp and intense C=O stretching absorption will appear around 1710 cm⁻¹. The C-F and C-Cl stretching vibrations will be present in the fingerprint region of the spectrum.

Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Vibration
3300-2500O-H stretch (broad)
1710C=O stretch (strong)
1300-1100C-F stretch
800-600C-Cl stretch

Computational Chemistry for Electronic Structure and Reaction Energetics

Computational chemistry offers powerful in-silico tools to investigate the electronic structure, reactivity, and potential biological activity of molecules like this compound, complementing and often predicting experimental findings.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that can provide deep insights into the molecular and electronic properties of a compound. biointerfaceresearch.com These methods can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of the molecule.

Predict Spectroscopic Data: Computationally generate NMR chemical shifts and IR vibrational frequencies that can be compared with experimental or predicted data for structural validation. acs.org

Investigate Reaction Mechanisms and Energetics: Model the pathways of chemical reactions involving this compound and calculate the associated energy changes, providing insights into its reactivity and potential for chemical transformations. Studies on related halogenated acids have successfully utilized these methods to understand reaction dynamics. nih.govmdpi.comresearchgate.net

For this compound, DFT calculations could be used to understand the influence of the chloro and difluoro substituents on the acidity of the carboxylic acid group and the reactivity of the C-Cl bond.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound have been identified, the principles of QSAR can be applied to predict its potential biological activities.

The process of QSAR modeling involves:

Data Set Collection: Assembling a group of molecules with known biological activities that are structurally related to the target compound.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.

Once a validated QSAR model is established for a particular biological endpoint, the descriptors for this compound can be calculated and inputted into the model to predict its activity. This approach is valuable in the early stages of drug discovery and toxicological assessment to prioritize compounds for further experimental investigation. nih.gov

Future Directions and Interdisciplinary Research Opportunities

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of complex organofluorine compounds often involves harsh reagents and multi-step processes. A key area of future research will be the development of greener, more efficient synthetic routes to 4-chloro-4,4-difluorobutanoic acid. Current methods for producing fluorinated carboxylic acids can be energy-intensive and may use hazardous materials. hokudai.ac.jp Innovations are anticipated to focus on electrochemical methods and novel catalytic systems.

Electrosynthesis, for instance, presents a promising, environmentally friendly alternative. idw-online.de This technique can enable the direct carboxylation of suitable precursors using CO2 as a C1 source under mild conditions, potentially reducing the reliance on heavy metals and strong acids. idw-online.de Another avenue involves the development of catalytic decarboxylation-fluorination reactions, which could offer a more direct and atom-economical approach. google.com Research into reagents like Selectfluor has shown potential for efficient fluorination under milder, often aqueous, conditions. google.com

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Research Focus
Conventional Synthesis Established Procedures Optimization, Waste Reduction
Electrochemical Synthesis Use of electricity, mild conditions, potential use of CO2. idw-online.de Catalyst development, improving regioselectivity and yield.
Catalytic Decarboxylative Fluorination High functional group tolerance, milder reaction conditions. google.com Development of efficient catalysts, exploring substrate scope.

| One-Pot Amidation/Esterification | Streamlined process for creating derivatives directly from the carboxylic acid. rsc.org | Broadening the applicability to complex molecules. |

Expanding the Scope of Medicinal Applications

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. nih.govnih.gov Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability. nih.govgmpplastic.com The difluoromethyl group (CF2) is a known bioisostere for ethers or carbonyl groups, while the additional chlorine atom in this compound offers a unique lipophilic and electronic signature that is yet to be fully explored in medicinal chemistry.

Future research will likely focus on incorporating this acid as a building block into novel therapeutic agents. Its derivatives could be investigated for a range of diseases where modulating properties like lipophilicity and pKa is crucial for efficacy. nih.gov The presence of the terminal chloro-difluoro motif could lead to compounds with unique interactions with biological targets, potentially overcoming resistance mechanisms or improving selectivity. tandfonline.comyoutube.com While approximately 20% of all pharmaceuticals are fluorinated, there is a continuous drive to explore new fluorinated chemotypes beyond the common CF3 group, making this compound a prime candidate for investigation. nih.govtandfonline.com

Table 2: Potential Pharmacokinetic Impact of the 4-chloro-4,4-difluoro-butanoyl Moiety

Property General Effect of Fluorination Potential Contribution of the CF2Cl Group
Metabolic Stability Increased by blocking sites of oxidation. nih.gov The C-F and C-Cl bonds are strong, potentially hindering enzymatic degradation.
Lipophilicity Generally increased, affecting absorption and distribution. nih.gov The combination of F and Cl offers a distinct lipophilic profile compared to CH3 or CF3.
Binding Affinity Can be enhanced through new electrostatic interactions. gmpplastic.com The unique electronic nature of the CF2Cl group may lead to novel, strong interactions with target proteins.

| pKa | Lowered in nearby acidic or basic groups. nih.gov | Can be used to fine-tune the acidity of the carboxylic acid or other functional groups in a larger molecule. |

Novel Applications in Chemical Biology and Materials Science

The unique properties of organofluorine compounds extend beyond medicine into chemical biology and materials science. researchgate.netacs.org Fluorinated molecules are used as probes for ¹⁹F magnetic resonance imaging (MRI) due to the low natural abundance of fluorine, which provides a clear signal. acs.org The this compound moiety could be incorporated into larger molecules to serve as a novel imaging probe.

In materials science, fluoropolymers are renowned for their chemical resistance, thermal stability, and low friction coefficients. man.ac.uknih.gov As a functionalized monomer, this compound could be used to synthesize specialty polymers. The carboxylic acid group provides a handle for polymerization or for grafting onto surfaces, while the chloro-difluoro tail would impart desirable fluoropolymer-like properties. These materials could find applications in advanced coatings, specialized membranes, or as components in microelectronics and energy devices like fuel cells or batteries. researchgate.netnih.gov

Table 3: Potential Applications in Chemical Biology and Materials Science

Field Potential Application Key Property Conferred by this compound
Chemical Biology ¹⁹F MRI Contrast Agents Unique NMR signature from the CF2 group. acs.org
Materials Science Specialty Fluoropolymers Thermal stability, chemical resistance, and a reactive site for polymerization. man.ac.uk
Surface Chemistry Hydrophobic/Oleophobic Coatings Low surface energy imparted by the fluorinated alkyl chain.

| Electronics | Dielectric Materials | High electronegativity of fluorine atoms can lead to materials with useful electrical properties. nih.gov |

Q & A

Q. Multinuclear NMR :

  • ¹H NMR: Identify protons adjacent to Cl and F substituents (δ ~2.5–3.5 ppm for CH₂ groups).
  • ¹⁹F NMR: Verify two equivalent fluorine atoms (singlet near δ -100 ppm for CF₂) .

X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths, particularly C-Cl and C-F distances .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Mechanistic insights :
  • The electron-withdrawing nature of Cl and F groups increases the electrophilicity of the carbonyl carbon, enhancing reactivity in amidation or esterification.
  • DFT calculations : Model charge distribution to predict regioselectivity in reactions (e.g., Cl substitution vs. F retention). Compare with experimental yields .
    • Experimental validation : Perform kinetic studies under varying conditions (pH, solvent polarity) to quantify activation barriers for substitution reactions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated butanoic acid derivatives?

  • Case study : Compare enzyme inhibition (e.g., KYN-3-OHase IC₅₀ = 12.5 µM for 4-(2-fluorophenyl)-4-oxobutanoic acid) with structurally similar compounds .
  • Troubleshooting :
  • Purity discrepancies : Verify compound purity via orthogonal methods (e.g., LC-MS, elemental analysis).
  • Assay variability : Standardize bioactivity assays (e.g., cell-free vs. cell-based systems) to isolate structure-activity relationships .

Q. How can computational modeling guide the design of this compound derivatives for material science applications?

  • Approach :

Molecular dynamics simulations : Predict thermal stability and crystallinity by modeling intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups).

QSAR studies : Correlate substituent electronegativity (Cl/F) with material properties (e.g., dielectric constant, solubility) .

  • Experimental validation : Synthesize derivatives (e.g., ester or amide analogs) and test thermal stability via TGA/DSC .

Methodological Guidance

Q. What purification techniques are most effective for removing halogenated byproducts?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate halogenated impurities.
  • Recrystallization : Optimize solvent polarity (e.g., water/ethanol mixtures) to exploit differential solubility of the target acid vs. byproducts .

Q. How to analyze fluorination efficiency in derivatives using spectroscopic methods?

  • Quantitative ¹⁹F NMR : Integrate peaks relative to an internal standard (e.g., trifluoroacetic acid) to calculate fluorination yield.
  • XPS analysis : Measure fluorine atomic % on solid-phase derivatives to confirm surface functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.